

An In-depth Technical Guide to 2-(2-Methylbutyl)pyridine

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Compound of Interest		
Compound Name:	2-(2-Methylbutyl)pyridine	
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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of **2-(2-Methylbutyl)pyridine**. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogues to provide a robust predictive profile.

Molecular Structure and Identification

2-(2-Methylbutyl)pyridine, also known as 2-(sec-butyl)pyridine, is a substituted pyridine with a secondary butyl group attached to the second carbon of the pyridine ring.

Chemical Structure:

Key Identifiers:



Identifier	Value
IUPAC Name	2-(2-Methylbutyl)pyridine
CAS Number	79562-37-1
Molecular Formula	C10H15N
Molecular Weight	149.24 g/mol
Canonical SMILES	CCC(C)Cc1ccccn1

Predicted Physicochemical Properties

Quantitative data for **2-(2-Methylbutyl)pyridine** is not readily available in the literature. The following table summarizes predicted properties based on data from its isomer, 2-isobutylpyridine (CAS 6304-24-1), and other 2-alkylpyridines.

Property	Predicted Value	Reference/Basis
Boiling Point	~180-185 °C at 760 mmHg	Based on 2-isobutylpyridine (182.4 °C)[1]
Density	~0.91 g/cm³	Based on 2-isobutylpyridine (0.908 g/cm³)[1]
Refractive Index	~1.49	Based on 2-isobutylpyridine (1.491)[1]
LogP	~2.6	Based on 2-isobutylpyridine (2.60)[1]
pKa (of conjugate acid)	~5.8	Based on 2-isobutylpyridine $(5.83 \pm 0.19)[1]$
Water Solubility	Insoluble	Based on 2-isobutylpyridine[1]

Synthesis of 2-(2-Methylbutyl)pyridine

While a specific protocol for **2-(2-Methylbutyl)pyridine** is not documented, a common and effective method for the synthesis of 2-alkylpyridines is the reaction of a Grignard reagent with



a 2-halopyridine.

Proposed Experimental Protocol: Grignard Reaction

Objective: To synthesize **2-(2-Methylbutyl)pyridine** from 2-chloropyridine and 2-methylbutylmagnesium bromide.

Materials:

- 2-Chloropyridine
- Magnesium turnings
- 2-Bromobutane
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
 dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert
 atmosphere (nitrogen or argon).
 - Add a small crystal of iodine to activate the magnesium.



- In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether.
- Add a small portion of the 2-bromobutane solution to the magnesium turnings. If the reaction does not start, gently warm the flask.
- Once the reaction has initiated (indicated by bubbling and a color change), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, sec-butylmagnesium bromide.

Coupling Reaction:

- In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chloropyridine in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the prepared sec-butylmagnesium bromide solution to the 2-chloropyridine solution via a cannula or dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Work-up and Purification:

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

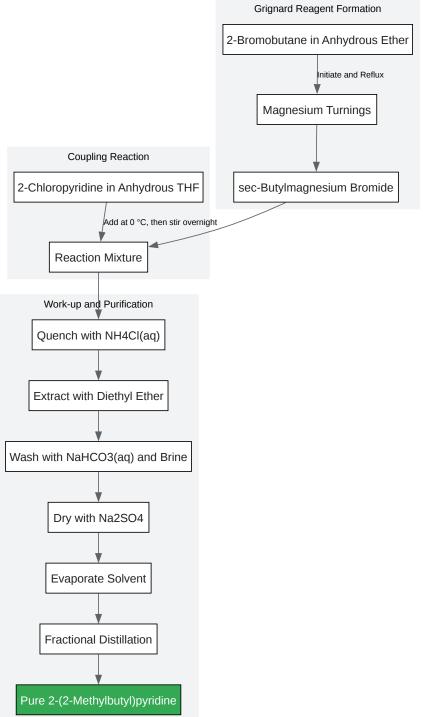


 Purify the crude product by fractional distillation under reduced pressure to obtain 2-(2-Methylbutyl)pyridine.

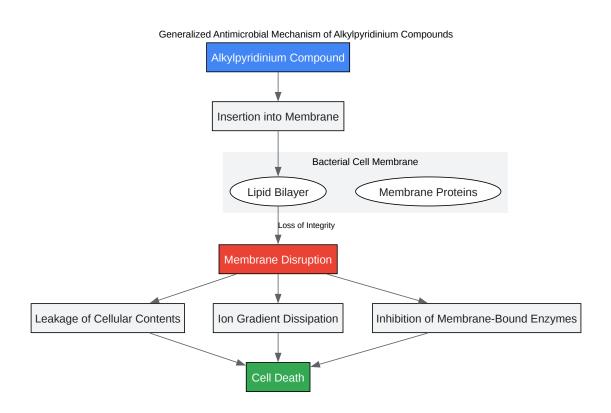
Synthesis Workflow Diagram



Synthesis Workflow for 2-(2-Methylbutyl)pyridine Grignard Read







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References

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